molecular formula C6H11F3N2 B13970800 (R)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine

(R)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13970800
M. Wt: 168.16 g/mol
InChI Key: YVKIZWPQWLCMJF-RXMQYKEDSA-N
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Description

®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method is the Ir-catalyzed synthesis using the borrowing hydrogen methodology . This method involves the reaction of pyrrolidine derivatives with trifluoromethylating agents under controlled conditions to achieve high yields and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various amine derivatives, N-oxides, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved in its action include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its chiral nature and the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

(3R)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H11F3N2/c1-11(6(7,8)9)5-2-3-10-4-5/h5,10H,2-4H2,1H3/t5-/m1/s1

InChI Key

YVKIZWPQWLCMJF-RXMQYKEDSA-N

Isomeric SMILES

CN([C@@H]1CCNC1)C(F)(F)F

Canonical SMILES

CN(C1CCNC1)C(F)(F)F

Origin of Product

United States

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